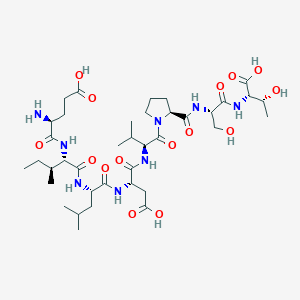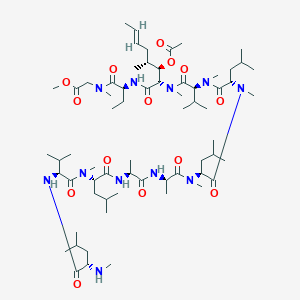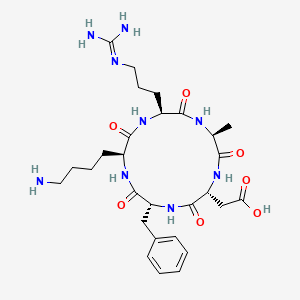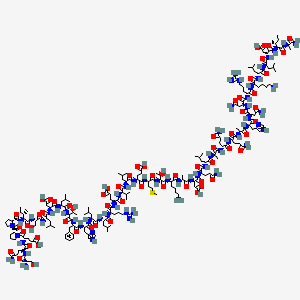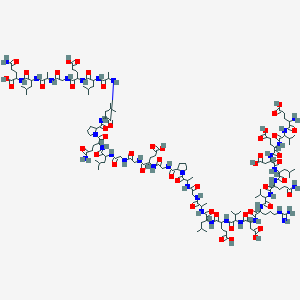
875910-01-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
AGA-(C8R) HNG17, Humanin derivative is a potent humanin (HN) derivative. AGA-(C8R) HNG17, Humanin derivative completely suppresses neuronal cell death by Alzheimer's disease-relevant insults.
Scientific Research Applications
Ethical and Societal Implications of Scientific Research
Scientific research, including areas such as genomics, synthetic biology, and nanotechnology, is increasingly shaping our lives. However, it also raises ethical and societal concerns. Policymakers are calling for attention to the ethical, legal, and social aspects of scientific research and technological developments, especially in new and emerging research areas (Schuurbiers & Fisher, 2009).
CRISPR-Cas9 in Genome Engineering
CRISPR-Cas9 technology has revolutionized genome engineering, allowing for editing or modulation of DNA sequences in any organism. This technology is critical for understanding the functional organization of the genome and linking genetic variations to biological phenotypes (Hsu, Lander, & Zhang, 2014).
Importance of Scientific Research in Society
Scientific research contributes significantly to understanding the universe and living things, creating technologies that benefit humanity and create wealth. The theme of the "Beauty and Benefits of Science" highlights the importance of science in addressing societal challenges (Press, 2013).
Nanoparticle Synthesis and Technological Development
The synthesis of new materials, such as nanoparticles, is a key focus of chemical research, driven by advancements in various industries like electronics. This synergy between scientific discovery and technological development has led to significant progress in materials science (Cushing, Kolesnichenko, & O'connor, 2004).
Balancing Scientific Progress with Ethical Considerations
In human biology research, questions arise about the limits of scientific research, especially in areas like genetic editing. The need for science to progress alongside philosophical and ethical thought for the benefit of the community is emphasized (Barracca, Patricelli, Milani, & Quintaliani, 2019).
Applications of CRISPR Technologies Beyond Biomedicine
CRISPR technologies, beyond their biomedical applications, are being employed in areas like crop and livestock breeding, antimicrobial engineering, and disease-carrying insect control (Barrangou & Doudna, 2016).
RNA-Guided Gene Activation
The development of Cas9-based transactivators, targeted by guide RNA molecules, has enabled specific activation of endogenous target genes in human cells. This presents a versatile approach for RNA-guided gene activation (Pérez‐Piñera et al., 2013).
Nanoscience and Nanotechnology in Europe
Research in nanostructures in Europe highlights new methods and properties of matter that could have applications in information technology, sensors, and new materials (Tolles, 1996).
Strengthening Scientific Credibility and Response to Misinformation
Addressing the loss of scientific credibility and the spread of misinformation involves reinforcing the education of scientific goals and methods, emphasizing the importance of rigor, robustness, and reproducibility in science (Vekemans, 2023).
Data Sharing Practices in Scientific Research
Data sharing is a crucial part of scientific research, enabling verification of results and further research. This study explores current data sharing practices and perceptions among scientists, highlighting the barriers and enablers of data sharing (Tenopir et al., 2011).
properties
CAS RN |
875910-01-3 |
|---|---|
Product Name |
875910-01-3 |
Molecular Formula |
C₇₈H₁₃₄N₂₀O₂₄ |
Molecular Weight |
1736.02 |
sequence |
One Letter Code: PAGASRLLLLTGEIDLP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




